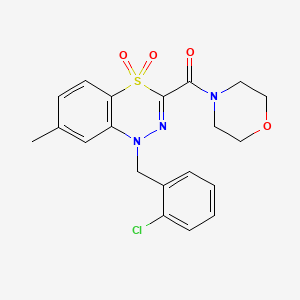
1-(2-chlorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
The complex chemical structure of 1-(2-chlorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4λ6,1,2-benzothiadiazine-4,4(1H)-dione lends itself to various synthetic and derivative formation applications. Research has explored the synthesis of optically active compounds and their thio analogues, highlighting methodologies that may be applicable to derivatives of the mentioned compound. For instance, a study focused on the synthesis of optically active 3-morpholinecarboxylic acid and tetrahydro-2H-1,4-thiazine-3-carboxylic acid, utilizing reactions with benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate (Kogami & Okawa, 1987).
Antimicrobial and Antibacterial Activities
Compounds related to the mentioned benzothiadiazine dione have been synthesized and evaluated for their antibacterial activities. A series of fluorine-containing indole-2,3-dione derivatives, including those with morpholinomethyl groups, have been assessed for their potential as antibacterial agents against common pathogens such as Staphylococcus albus and Escherichia coli (Joshi, Pathak, & Jain, 1981).
Anticonvulsant Properties
Research into enaminones derived from cyclic beta-dicarbonyl precursors, condensed with morpholine and other amines, has revealed potent anticonvulsant activities. These studies contribute to the broader understanding of the pharmacological potential of compounds with structures similar to 1-(2-chlorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4λ6,1,2-benzothiadiazine-4,4(1H)-dione. One notable compound demonstrated remarkable efficacy and lack of neurotoxicity in animal models, suggesting the utility of related compounds in treating neurological disorders (Edafiogho et al., 1992).
Applications in Electrochromic Devices
The synthesis of novel conjugated polymers based on electron-deficient monomers, akin to the structure of the mentioned compound, has shown potential for electrochromic applications. These polymers exhibit reversible color changes and high optical contrasts, indicating their suitability for use in electronic displays and smart windows (Cho et al., 2015).
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-14-6-7-18-17(12-14)24(13-15-4-2-3-5-16(15)21)22-19(29(18,26)27)20(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMHCIRIZDUDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3Cl)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)

![3-Amino-1-thiaspiro[3.4]octan-2-one;hydrochloride](/img/structure/B2542081.png)
![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2542082.png)
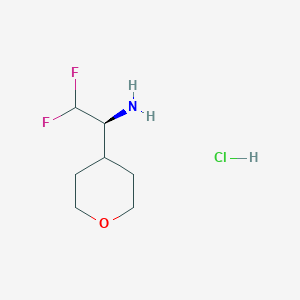
![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)
![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)
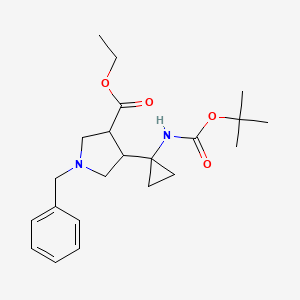
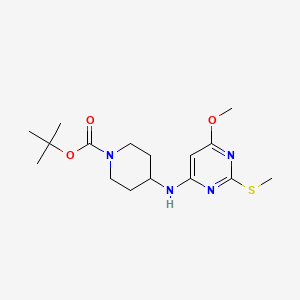
![6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2542094.png)
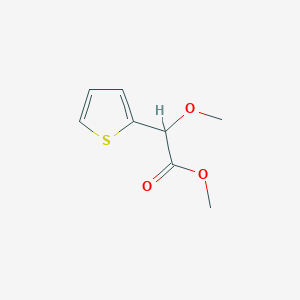
![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)

